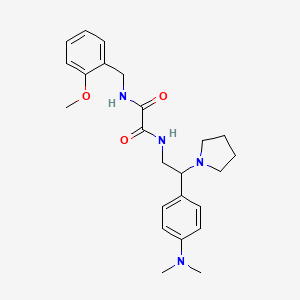

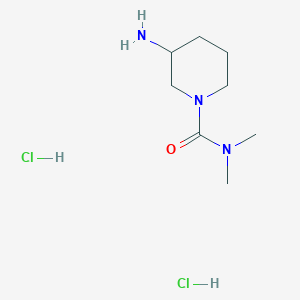

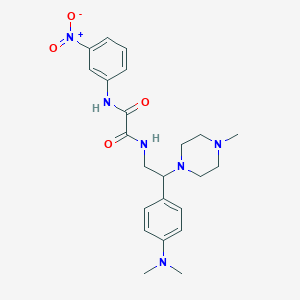

![molecular formula C7H8ClN3O5 B2400935 O-[(2,4-Dinitrophényl)méthyl]hydroxylamine ; chlorhydrate CAS No. 2095409-08-6](/img/structure/B2400935.png)

O-[(2,4-Dinitrophényl)méthyl]hydroxylamine ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride is a chemical compound with the molecular formula C7H7N3O5. It is known for its applications in organic synthesis, particularly as an aminating agent. The compound is characterized by its colorless or light yellow solid form and has a melting point of approximately 173°C .

Applications De Recherche Scientifique

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride has a wide range of applications in scientific research:

Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.

Industry: The compound is utilized in the manufacture of dyes, preservatives, rubber, and plastic additives.

Mécanisme D'action

Target of Action

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride is a synthetic compound that has been found to bind to the enzyme-bound site of the cap-dependent endonuclease . This enzyme plays a crucial role in the replication of certain viruses, including the influenza virus .

Mode of Action

The compound interacts with its target, the cap-dependent endonuclease, by binding to the enzyme-bound site . This interaction inhibits the activity of the enzyme, thereby preventing the replication of the virus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the viral replication pathway. By inhibiting the cap-dependent endonuclease, the compound disrupts the replication of the virus, leading to a decrease in viral load .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may be well-absorbed and distributed in the body

Result of Action

The primary result of the action of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride is the inhibition of viral replication. This leads to a decrease in viral load and potentially aids in the recovery from viral infections .

Action Environment

The action of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C Additionally, the compound’s efficacy may be influenced by the presence of other compounds or conditions in the body

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride typically involves a nitration reaction. One common method is to react aniline with nitric acid under controlled temperature and conditions . Another method involves dissolving hydroxylamine hydrochloride in water, followed by the addition of methyl acetate and a base such as sodium hydroxide. The mixture is then reacted with 2,4-dinitrochlorobenzene in methyl acetate solution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.

Analyse Des Réactions Chimiques

Types of Reactions

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced to form amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sodium hydroxide for base-catalyzed reactions, and various organic solvents such as alcohol and ether .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

O-(Diphenylphosphinyl)hydroxylamine (DPPH): Another aminating agent with similar applications in organic synthesis.

Hydroxylamine-O-sulfonic acid (HOSA): Known for its use in aminating reactions and as a source of the amino group.

O-Mesitylenesulfonylhydroxylamine (MSH): Used for efficient aminating processes and compared for its aminating efficiency with O-[(2,4-Dinitrophenyl)methyl]hydroxylamine.

Uniqueness

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride is unique due to its high efficiency as an aminating agent and its ability to facilitate stereo- and regioselective bond formation without the need for expensive metal catalysts . This makes it a valuable reagent in both academic research and industrial applications.

Propriétés

IUPAC Name |

O-[(2,4-dinitrophenyl)methyl]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5.ClH/c8-15-4-5-1-2-6(9(11)12)3-7(5)10(13)14;/h1-3H,4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPGJBBLPNROIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

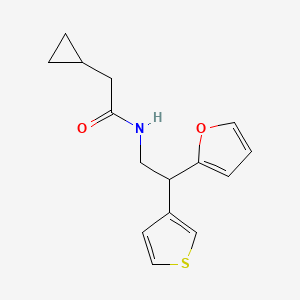

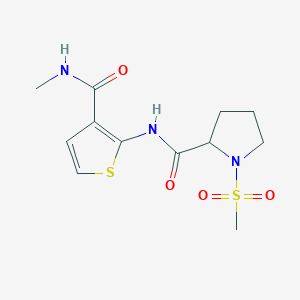

![4-[benzyl(methyl)sulfamoyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B2400853.png)

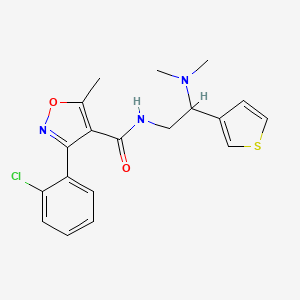

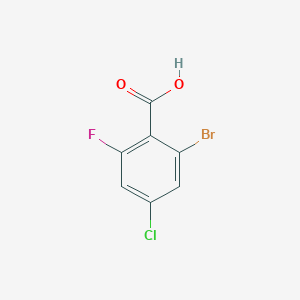

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2400854.png)

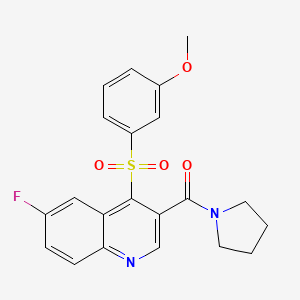

![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2400863.png)

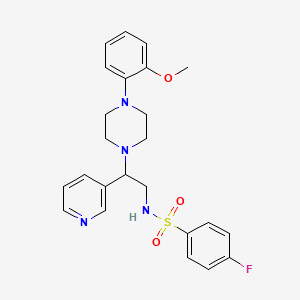

![8-(2-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400868.png)